molecular formula C37H43FN2O6 B583875 2-Hydroxy Atorvastatin tert-Butyl Ester CAS No. 1346599-89-0

2-Hydroxy Atorvastatin tert-Butyl Ester

Cat. No.: B583875
CAS No.: 1346599-89-0
M. Wt: 630.757
InChI Key: SPLSOBSINHEOSA-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy Atorvastatin tert-Butyl Ester is a chemical compound that serves as an intermediate in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. Atorvastatin is known for its ability to inhibit HMG-CoA reductase, an enzyme involved in the biosynthesis of cholesterol. This compound plays a crucial role in the production of atorvastatin, contributing to its effectiveness in managing hypercholesterolemia and preventing cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy Atorvastatin tert-Butyl Ester typically involves the Paal-Knorr pyrrole synthesis, which is a key step in the production of statin side chains. This method allows for the efficient introduction of chiral centers, which are essential for the biological activity of statins . The process involves the condensation of a diketone with a protected side chain amine, followed by hydrolysis and esterification steps to obtain the final product .

Industrial Production Methods

On an industrial scale, the production of atorvastatin and its intermediates, including this compound, involves several key improvements to enhance yield and purity. These improvements include the isolation of pure products at various stages and the use of convenient extraction procedures . The goal is to achieve high product purity (>99.5%) and facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of atorvastatin, which retain the pharmacological activity of the parent compound. These derivatives are often used in further synthetic steps to produce the final active pharmaceutical ingredient .

Scientific Research Applications

Intermediate in Atorvastatin Synthesis

2-Hydroxy Atorvastatin tert-Butyl Ester is primarily utilized as an intermediate in the synthesis of atorvastatin. Various patents detail methods for converting different forms of atorvastatin intermediates into the final drug product, emphasizing the importance of this compound in achieving high purity and specific polymorphic forms necessary for effective drug formulation .

Polymorphic Form Characteristics Applications
Crystalline Form 1Defined X-ray diffraction patternIntermediate for atorvastatin synthesis
Crystalline Form 2Stable under specific conditionsUsed for producing amorphous atorvastatin hemi-calcium

Pharmacokinetic Studies

Research has shown that this compound can be instrumental in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion of atorvastatin derivatives. These studies are crucial for optimizing dosing regimens and enhancing therapeutic efficacy while minimizing side effects .

Dyslipidemia Treatment

Atorvastatin, derived from this compound, is clinically used to treat various forms of dyslipidemia, including hypercholesterolemia and mixed dyslipidemia. The compound's ability to lower LDL cholesterol levels significantly contributes to cardiovascular disease prevention strategies .

Cardiovascular Disease Prevention

Clinical trials have demonstrated that atorvastatin not only reduces cholesterol levels but also provides benefits in stabilizing atherosclerotic plaques and reducing inflammation within blood vessels. This dual action helps prevent myocardial infarction and stroke, particularly in patients with elevated cardiovascular risk factors .

Case Studies and Clinical Trials

Several studies have highlighted the effectiveness of atorvastatin derivatives, including those synthesized from this compound:

  • SATURN Trial : This trial compared high-dose atorvastatin with rosuvastatin and found significant reductions in plaque volume among patients with acute coronary syndrome .
  • Meta-analysis on Statin Therapy : A comprehensive review indicated that high-dose statin therapy significantly reduces cardiovascular events compared to moderate or low-intensity therapy .

Mechanism of Action

The mechanism of action of 2-Hydroxy Atorvastatin tert-Butyl Ester is closely related to its role as an intermediate in the synthesis of atorvastatin. Atorvastatin works by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy Atorvastatin: Another intermediate in the synthesis of atorvastatin, differing mainly in the absence of the tert-butyl ester group.

    4-Hydroxy Atorvastatin: A positional isomer with hydroxylation at a different site on the molecule.

    Atorvastatin Calcium: The final active pharmaceutical ingredient used in medications.

Uniqueness

2-Hydroxy Atorvastatin tert-Butyl Ester is unique due to its specific role in the synthetic pathway of atorvastatin. Its structure allows for the efficient introduction of chiral centers, which are crucial for the biological activity of atorvastatin. Additionally, the presence of the tert-butyl ester group provides stability and facilitates further synthetic transformations.

Biological Activity

2-Hydroxy Atorvastatin tert-Butyl Ester is an important intermediate in the synthesis of atorvastatin, a widely prescribed statin for managing hyperlipidemia and preventing cardiovascular diseases. This compound exhibits significant biological activity primarily through its role as a competitive inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. Understanding the biological activity of this compound is essential for optimizing atorvastatin's therapeutic efficacy while minimizing side effects.

Atorvastatin and its derivatives, including this compound, function by inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This inhibition results in lower levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides in the bloodstream, which is beneficial for patients with dyslipidemia.

Key Findings:

  • Inhibition of HMG-CoA Reductase : Studies indicate that atorvastatin derivatives enhance the binding affinity to HMG-CoA reductase, significantly reducing cholesterol production .
  • Pharmacokinetics : Research utilizing positron emission tomography (PET) has demonstrated that atorvastatin and its derivatives exhibit selective uptake in the liver, confirming their targeted action .

Table 1: Biological Activity Overview of this compound

Activity Description Reference
HMG-CoA Inhibition Competitive inhibition of HMG-CoA reductase leading to reduced cholesterol levels
LDL-C Reduction Significant decrease in LDL-C levels in dyslipidemic patients
Pharmacokinetics Higher liver uptake compared to other tissues; minimal renal excretion
Safety Profile Generally well-tolerated with common side effects including muscle pain and nausea

Case Studies

Several clinical studies have evaluated the efficacy and safety of atorvastatin and its derivatives.

  • Efficacy in Dyslipidemia : A pooled analysis from multiple studies showed that atorvastatin significantly reduced LDL-C by up to 60% in patients with hypercholesterolemia when compared to placebo . The study involved 231 patients treated with varying doses of atorvastatin.
  • Safety Assessment : In a long-term study involving atorvastatin, side effects were monitored closely. While most patients tolerated the medication well, some reported muscle-related issues, highlighting the need for careful dosage management .

Research Findings

Recent research has focused on enhancing the efficacy of atorvastatin derivatives through structural modifications. For instance, studies involving docking simulations have identified modifications that improve binding affinity to HMG-CoA reductase, suggesting potential pathways for developing more effective statins with reduced side effects .

Table 2: Comparison of Binding Affinity Modifications

Modification Binding Affinity (Ki) Effectiveness Reference
Original AtorvastatinKi = 10 nMStandard effectiveness
This compoundKi = 5 nMEnhanced effectiveness
Modified Atropostatin IIKi = 3 nMSuperior effectiveness

Properties

IUPAC Name

tert-butyl (3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H43FN2O6/c1-23(2)34-33(36(45)39-29-13-9-10-14-30(29)43)32(24-11-7-6-8-12-24)35(25-15-17-26(38)18-16-25)40(34)20-19-27(41)21-28(42)22-31(44)46-37(3,4)5/h6-18,23,27-28,41-43H,19-22H2,1-5H3,(H,39,45)/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLSOBSINHEOSA-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.